Diethyl 2-bromoglutarate
Description
Diethyl 2-bromopentanedioate (CAS: 7209-00-9) is a brominated diester derived from pentanedioic acid (glutamic acid backbone). Its structure features two ethyl ester groups and a bromine atom at the 2-position of the pentanedioate chain. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and dendrimer scaffold development, where the bromine atom serves as a reactive site for nucleophilic substitution or coupling reactions . Suppliers emphasize its role in high-precision chemical manufacturing, with applications requiring tailored reactivity and purity .
Properties
IUPAC Name |
diethyl 2-bromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSWZSWGJACGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334955 | |
| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-00-9 | |
| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentanedioic, 2-bromo-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromopentanedioate can be synthesized through the bromination of diethyl glutarate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of diethyl 2-bromopentanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to diethyl pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid, pentanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of diethyl pentanedioate.
Hydrolysis: Formation of pentanedioic acid.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
Diethyl 2-bromopentanedioate is primarily used as an intermediate in organic synthesis. It facilitates the preparation of various compounds through:- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
- Reduction : It can be reduced to diethyl pentanedioate using reducing agents like lithium aluminum hydride (LiAlH).
- Hydrolysis : The ester groups can undergo hydrolysis to form pentanedioic acid .
-
Pharmaceutical Development
In medicinal chemistry, diethyl 2-bromopentanedioate is utilized in the synthesis of biologically active molecules. For instance, it has been employed in studies aimed at developing inhibitors for enzymes such as carbonic anhydrase II, which are relevant in drug discovery . The compound serves as a precursor for various pharmaceutical agents, including antifungal and anticancer drugs. -
Agrochemical Production
The compound plays a crucial role in the agrochemical industry, where it is used as an intermediate in the synthesis of herbicides and insecticides. Its reactivity allows for the introduction of functional groups that enhance biological activity against pests and weeds . -
Flavor and Fragrance Industry
Diethyl 2-bromopentanedioate is also applied in the production of specialty chemicals used in fragrances and flavors. Its unique properties allow it to be a key ingredient in synthesizing aroma compounds that are essential in consumer products .
Case Studies and Research Findings
- A study demonstrated the effectiveness of diethyl 2-bromopentanedioate derivatives in inhibiting carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma .
- Research involving the synthesis of bifunctional chelating agents has highlighted the compound's utility in developing novel therapeutic agents with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of diethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the bromine and ester groups .
Comparison with Similar Compounds
Structural and Functional Differences
Diethyl 2-Bromopentanedioate
- Molecular Formula : C₉H₁₃BrO₄
- Molecular Weight : ~265.1 g/mol (estimated based on pentanedioate + Br)
- Key Features : Bromine at the 2-position enhances electrophilicity, enabling reactions like alkylation or cross-coupling. Ethyl esters provide moderate lipophilicity.
Diethyl Succinate (Diethyl Pentanedioate)
- CAS : 123-25-1
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.2 g/mol
- Key Features : Lacks bromine; used as a solvent, flavoring agent, or intermediate in polymer synthesis. Classified as a flammable liquid (flash point: 90°C) with low acute toxicity .
Diethyl Phthalate
- CAS : 84-66-2
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- Key Features : Aromatic diester (phthalate backbone). Higher flash point (156°C) and lower flammability than diethyl succinate. Commonly used as a plasticizer .
Dibutyl 2-Bromopentanedioate
- CAS : 56051-60-6
- Molecular Formula : C₁₃H₂₁BrO₄
- Molecular Weight : ~337.2 g/mol
- Key Features : Butyl esters increase hydrophobicity and reduce volatility compared to ethyl esters. Bromine retains reactivity for synthetic applications .
Physical and Chemical Properties Comparison
Biological Activity
Diethyl 2-bromopentanedioate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in multiple biochemical reactions, making it a valuable compound for researchers.
Chemical Structure and Properties
Diethyl 2-bromopentanedioate has the molecular formula C₇H₁₁BrO₄ and a molecular weight of approximately 239.06 g/mol. The compound features two ethyl ester groups and a bromine atom at the second carbon of the pentanedioate backbone. This configuration enhances its reactivity, particularly in nucleophilic substitution reactions.
The biological activity of diethyl 2-bromopentanedioate primarily stems from its ability to act as an electrophile in various chemical reactions. The bromine atom serves as a good leaving group, facilitating nucleophilic attacks by various biological nucleophiles, such as amino acids or other nucleophilic species present in biological systems. This property is crucial for its application in synthesizing pharmaceutical intermediates.
Applications in Medicinal Chemistry
- Synthesis of Pharmaceutical Intermediates : Diethyl 2-bromopentanedioate has been used as a building block in the synthesis of various pharmaceutical compounds. For instance, it has been utilized to create hexaesters through alkylation reactions, demonstrating its utility in developing new drugs .
- Enzyme-Catalyzed Reactions : The compound is also involved in enzyme-catalyzed reactions, where it can serve as a substrate or intermediate. This aspect is particularly relevant for studies focusing on metabolic pathways and enzyme mechanisms.
- Research on Anticancer Agents : Recent studies have explored the use of diethyl 2-bromopentanedioate in developing anticancer agents. Its ability to form reactive intermediates can be harnessed to target specific cancer cell pathways, potentially leading to the development of novel therapeutic strategies .
Case Study 1: Synthesis of Tronocarpine Derivatives
A notable application of diethyl 2-bromopentanedioate was demonstrated in the synthesis of polycyclic alkaloids such as tronocarpine. Researchers employed an Ir(III)-catalyzed photoredox reaction to facilitate the selective addition of this compound to indole derivatives, leading to high yields of desired products . This method highlights the compound's versatility and importance in complex organic syntheses.
Case Study 2: Pharmacological Studies
In pharmacological studies, diethyl 2-bromopentanedioate has been evaluated for its potential interactions with various biological targets. The compound's structure allows it to participate in diverse chemical transformations, making it a candidate for further exploration in drug design and development .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Electrophilic Reactivity | Acts as an electrophile due to the presence of bromine, facilitating nucleophilic attacks |
| Pharmaceutical Synthesis | Used as a building block for synthesizing pharmaceutical intermediates and active compounds |
| Enzyme Interaction | Serves as a substrate or intermediate in enzyme-catalyzed reactions |
| Anticancer Research | Explored for potential use in developing targeted anticancer therapies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
